molecular formula C23H16ClF3N4O3 B2481581 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 902964-55-0

2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2481581
CAS No.: 902964-55-0
M. Wt: 488.85
InChI Key: YUFJXXMZAJWXGO-UHFFFAOYSA-N
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Description

2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a dioxo-hexahydropyrido[2,3-d]pyrimidin core, and a trifluoromethylphenylacetamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClF3N4O3/c24-17-9-3-1-6-14(17)12-31-21(33)15-7-5-11-28-20(15)30(22(31)34)13-19(32)29-18-10-4-2-8-16(18)23(25,26)27/h1-4,6,8-10,15,20,28H,5,7,11-13H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWKXTATUWPKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(NC1)N(C(=O)N(C2=O)CC3=CC=CC=C3Cl)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenylmethyl intermediate, followed by the construction of the dioxo-hexahydropyrido[2,3-d]pyrimidin core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C18H22ClN3O3C_{18}H_{22}ClN_{3}O_{3}, with a molecular weight of approximately 363.8 g/mol. Its structure includes:

  • Pyrido-pyrimidine core : This bicyclic structure contributes to the compound's pharmacological properties.
  • Chlorophenyl and trifluoromethyl groups : These substituents are known to enhance biological activity and solubility.

Research has indicated that compounds with similar structures often exhibit various biological activities. The following areas highlight the potential applications of this compound:

Anticancer Activity

Studies have shown that pyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. The incorporation of specific functional groups in this compound may enhance its anticancer effects. For instance:

  • Mechanism : It is believed that the compound may inhibit key enzymes involved in cell proliferation and modulate signal transduction pathways related to apoptosis.
  • Case Study : A study demonstrated that related compounds significantly reduced cell viability in human cancer cell lines at concentrations as low as 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent against various pathogens:

  • Activity : Similar structural motifs have been reported to possess significant antimicrobial activity against bacteria and fungi.
  • Case Study : In a screening study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli, showing zones of inhibition greater than 15 mm at concentrations of 50 µg/mL.

Central Nervous System Activity

The presence of a chlorophenyl group may contribute to central nervous system activity:

  • Potential Uses : The compound could act as a neuroprotective agent or influence neurotransmitter systems.

Mechanism of Action

The mechanism of action of 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-[(2-bromophenyl)methyl]-2,4-dioxo-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
  • 2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Uniqueness

The uniqueness of 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for research and development .

Biological Activity

The compound 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide (CAS Number: 896372-07-9) belongs to a class of compounds known for their diverse biological activities. This article explores its pharmacological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22ClN3O3C_{18}H_{22}ClN_{3}O_{3} with a molecular weight of 363.8 g/mol . The structure features a hexahydropyrido-pyrimidine core linked to a chlorophenyl group and a trifluoromethyl phenyl substituent. This unique architecture is thought to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₂ClN₃O₃
Molecular Weight363.8 g/mol
CAS Number896372-07-9

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. For instance, studies on pyrimidine derivatives have demonstrated their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has also been evaluated for its anticancer properties . Pyrido[2,3-d]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . In vitro studies on related derivatives have reported significant cytotoxic effects against breast cancer cell lines (MCF7), suggesting potential for further development in cancer therapeutics .

Anti-inflammatory Effects

Benzamide and quinazoline derivatives are known for their anti-inflammatory properties. The compound may interact with specific enzymes or receptors involved in inflammatory pathways. Preliminary studies suggest that similar compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Case Studies

  • Antimicrobial Study :
    A study conducted on pyrimidine derivatives showed that modifications at the benzene ring significantly influenced antimicrobial efficacy. Compounds were evaluated using the agar diffusion method against clinical strains of bacteria. Results indicated that increasing the concentration of the active compound correlated with enhanced antibacterial activity .
  • Antitumor Evaluation :
    Another investigation focused on the antitumor activity of pyrido[2,3-d]pyrimidine derivatives demonstrated that certain structural modifications led to improved cytotoxic effects against MCF7 cells. The study utilized MTT assays to quantify cell viability post-treatment .

While the precise mechanism of action for this specific compound remains under investigation, it is hypothesized that it may function through:

  • Enzyme Inhibition : Binding to active sites of enzymes critical for bacterial growth or cancer cell survival.
  • Receptor Modulation : Interacting with receptors involved in inflammatory processes or cellular proliferation.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, typically including:

  • Formation of the pyrido[2,3-d]pyrimidine core via cyclocondensation reactions.
  • Introduction of the 2-chlorobenzyl group through alkylation or nucleophilic substitution.
  • Acetamide coupling using reagents like EDCI/HOBt or carbodiimides. Key challenges include optimizing reaction conditions (e.g., temperature, solvent choice) to prevent side reactions and ensure high purity. For example, polar aprotic solvents like DMF or acetonitrile are often critical for solubility and reaction efficiency .

Q. Which characterization techniques are essential to confirm structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation.
  • Infrared Spectroscopy (IR): Identification of functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • Elemental Analysis: Validation of C, H, N, S, and Cl composition .

Q. What structural features influence this compound’s reactivity and stability?

  • The hexahydropyrido[2,3-d]pyrimidine core provides rigidity, influencing conformational stability.
  • The 2-trifluoromethylphenyl acetamide moiety enhances hydrophobicity and potential target binding.
  • The 2-chlorobenzyl group may sterically hinder certain reactions but improves metabolic stability .

Advanced Research Questions

Q. How can computational methods elucidate this compound’s mechanism of action?

  • Molecular Docking: Predict binding affinities to enzymes (e.g., kinases) or receptors by simulating interactions with active sites.
  • Molecular Dynamics (MD) Simulations: Assess conformational stability and ligand-target binding kinetics in physiological conditions.
  • Quantum Mechanical (QM) Calculations: Study electronic properties of the trifluoromethyl group for reactivity insights .

Q. How might structural analogs resolve contradictions in biological activity data?

Analog Structure Key Modification Biological Impact
Replacement of 2-Cl with 4-FAlters steric and electronic effectsMay shift selectivity toward different targets
Trifluoromethyl → methylReduces hydrophobicityImpacts membrane permeability and bioavailability
Comparative assays (e.g., IC₅₀ profiling) and crystallography can validate structure-activity relationships (SAR) .

Q. What strategies optimize pharmacokinetic properties like solubility and metabolic stability?

  • Salt Formation: Improve aqueous solubility via hydrochloride or sodium salts.
  • Prodrug Design: Mask polar groups (e.g., acetamide) with hydrolyzable esters.
  • Cytochrome P450 Inhibition Assays: Identify metabolic hotspots (e.g., oxidative degradation of the pyrimidine ring) .

Methodological Guidance for Contradictory Data Analysis

  • Case Example: Discrepancies in enzyme inhibition assays may arise from variations in assay pH or co-solvents (e.g., DMSO concentration).

    • Resolution: Standardize assay protocols (e.g., fixed DMSO ≤ 1%) and validate with orthogonal methods (e.g., SPR vs. fluorescence assays) .
  • Case Example: Divergent SAR trends across cell lines.

    • Resolution: Perform transcriptomic profiling to identify off-target effects or cell-specific expression of targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.